molecular formula C22H24F3N3O2S B11055083 Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate

Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate

Cat. No.: B11055083
M. Wt: 451.5 g/mol
InChI Key: QBMBRSFLCARSOE-UHFFFAOYSA-N
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Description

ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)ANILINO]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a trifluoromethyl group, an anilino group, and a piperidino group, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)ANILINO]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)aniline with piperidine to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)ANILINO]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)ANILINO]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)ANILINO]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The anilino and piperidino groups may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(TRIFLUOROMETHYL)BENZOATE
  • 4-(TRIFLUOROMETHYL)BENZOIC ACID ETHYL ESTER
  • ETHYL 4-(TRIFLUOROMETHYL)ANILINE

Uniqueness

ETHYL 4-[({4-[3-(TRIFLUOROMETHYL)ANILINO]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the anilino and piperidino groups provide specific binding capabilities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H24F3N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 4-[[4-[3-(trifluoromethyl)anilino]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H24F3N3O2S/c1-2-30-20(29)15-6-8-17(9-7-15)27-21(31)28-12-10-18(11-13-28)26-19-5-3-4-16(14-19)22(23,24)25/h3-9,14,18,26H,2,10-13H2,1H3,(H,27,31)

InChI Key

QBMBRSFLCARSOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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